CID 10197661

Catalog No.
S1801363
CAS No.
1722-26-5
M.F
C6H18BN
M. Wt
115.02
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CID 10197661

CAS Number

1722-26-5

Product Name

CID 10197661

Molecular Formula

C6H18BN

Molecular Weight

115.02

InChI

InChI=1S/C6H15BN/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3

SMILES

[B-][N+](CC)(CC)CC

Synthesis of Organic Compounds

  • Silylhydroboranes: Borane-Triethylamine Complex serves as a precursor for the synthesis of Silylhydroboranes (Si-H-B) compounds. These are valuable intermediates in organic synthesis, particularly for hydroboration reactions that introduce a boron-hydrogen bond across unsaturated carbon-carbon bonds [].
  • Meso-Triarylsubporphyrins: This complex plays a role in the preparation of Meso-Triarylsubporphyrins, which are specific types of porphyrin molecules with potential applications in catalysis and materials science [].

Source

[] Borane triethylamine complex 97 1722-26-5 Merck:

Hydrogen Storage Research

Borane-Triethylamine Complex is being explored for its potential in developing efficient liquid-phase hydrogen storage materials. Hydrogen, a clean energy carrier, poses challenges in storage due to its low density at ambient conditions. This complex offers possibilities for reversible hydrogen storage and release at moderate temperatures [].

Source

[] Borane triethylamine complex 97 1722-26-5 Merck:

Other Applications

  • Reducing Agent: The complex can be used in the ethanolysis of amine-borane adducts, generating a reducing system applicable in various chemical reactions [].
  • Functionalization of Nanomaterials: Borane-Triethylamine Complex has been investigated for the photochemical hydroboration and oxidation of single-walled carbon nanotubes, potentially leading to new functionalized nanomaterials with tailored properties [].
  • Boron-Containing Materials: This complex serves as a reactant for the synthesis of N-heterocyclic carbene borane complexes and Boron Carbide Nitride films through low-pressure chemical vapor deposition (CVD) processes []. These materials hold promise in various applications, including organic electronics and advanced ceramics.

CID 10197661, also known as N1-([1,1'-Biphenyl]-2-yl) is a chemical compound characterized by its unique structure and properties. It has a molecular formula of C34H26N2C_{34}H_{26}N_{2} and a molecular weight of 462.58 g/mol. The compound is notable for its biphenyl moiety, which contributes to its chemical stability and potential applications in various fields, including pharmaceuticals and materials science.

  • Toxicity: Limited data available on its specific toxicity. However, it is likely to be irritating to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Flammability: Flammable liquid [].
  • Reactivity: Reacts violently with water and strong oxidizing agents [].

The chemical behavior of CID 10197661 can be explored through various reactions typical of organic compounds containing biphenyl structures. Common reactions include:

  • Electrophilic Substitution: The biphenyl structure can undergo electrophilic substitution reactions, where electrophiles attack the aromatic rings.
  • Nucleophilic Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, particularly with alkyl halides.
  • Oxidation and Reduction: The compound may also undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Specific reaction pathways and conditions would depend on the substituents present on the biphenyl rings and the reaction environment.

Synthesis of CID 10197661 can be approached through several methods:

  • Biphenyl Formation: Starting from simpler aromatic compounds, biphenyl can be synthesized through coupling reactions such as the Suzuki or Heck coupling.
  • Amine Functionalization: The introduction of nitrogen-containing groups can be achieved via nucleophilic substitution or reductive amination processes.
  • Multi-step Synthesis: A combination of functional group transformations may be required to achieve the final compound, often involving protecting group strategies to ensure selectivity.

Detailed synthetic routes would depend on available starting materials and desired purity levels.

CID 10197661 has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for drug development targeting specific diseases.
  • Materials Science: Its stability and electronic properties make it suitable for applications in organic electronics or as a component in polymeric materials.
  • Chemical Research: As a model compound, it can be used in studies exploring the reactivity of biphenyl derivatives.

Interaction studies involving CID 10197661 could focus on its binding affinity with biological targets, such as enzymes or receptors. Techniques like molecular docking simulations and surface plasmon resonance could provide insights into how this compound interacts at the molecular level. Additionally, examining its interactions with other chemicals could reveal synergistic effects or potential toxicity.

CID 10197661 shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameChemical StructureUnique Features
N1,N1-Diethyl-N2-(2-methylcyclohexyl)ethane-1,2-diamineC13H28N2Exhibits different nitrogen substitution patterns
TartrazineC16H9N4Na3O9S2A dye with distinct functional groups and applications
N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamineComplex structureFeatures long aliphatic chains affecting solubility

The uniqueness of CID 10197661 lies in its biphenyl structure combined with specific nitrogen functionalities, which may enhance its stability and reactivity compared to these similar compounds. Each compound's distinct features contribute to its potential applications and biological activities.

Dates

Modify: 2023-11-23

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